molecular formula C14H17NO3 B4057272 2-(5-methyl-2-oxooxolan-3-yl)-N-(3-methylphenyl)acetamide

2-(5-methyl-2-oxooxolan-3-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B4057272
M. Wt: 247.29 g/mol
InChI Key: FCIGZCIFYFVMOK-UHFFFAOYSA-N
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Description

2-(5-methyl-2-oxooxolan-3-yl)-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of oxolane derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of both oxolane and acetamide functional groups suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-2-oxooxolan-3-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxy acid or an epoxide.

    Introduction of the acetamide group: This step involves the reaction of the oxolane derivative with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

    Substitution with the 3-methylphenyl group: This can be done through a nucleophilic substitution reaction, where the acetamide derivative reacts with a 3-methylphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxolane ring can undergo oxidation to form lactones or carboxylic acids.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide nitrogen or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxolane or acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-(5-methyl-2-oxooxolan-3-yl)-N-(3-methylphenyl)acetamide would depend on its specific biological target. Generally, compounds with acetamide groups can act as enzyme inhibitors or receptor modulators. The oxolane ring may interact with biological membranes or proteins, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-2-oxooxolan-3-yl)-N-phenylacetamide: Lacks the 3-methyl group on the phenyl ring.

    2-(5-methyl-2-oxooxolan-3-yl)-N-(4-methylphenyl)acetamide: Has a methyl group at the 4-position instead of the 3-position on the phenyl ring.

    2-(5-methyl-2-oxooxolan-3-yl)-N-(3-chlorophenyl)acetamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the 3-methyl group on the phenyl ring in 2-(5-methyl-2-oxooxolan-3-yl)-N-(3-methylphenyl)acetamide may influence its steric and electronic properties, potentially affecting its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(5-methyl-2-oxooxolan-3-yl)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9-4-3-5-12(6-9)15-13(16)8-11-7-10(2)18-14(11)17/h3-6,10-11H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIGZCIFYFVMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)O1)CC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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